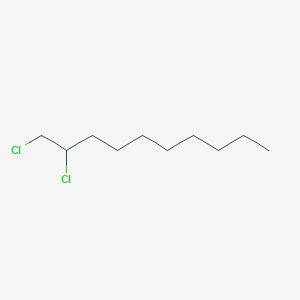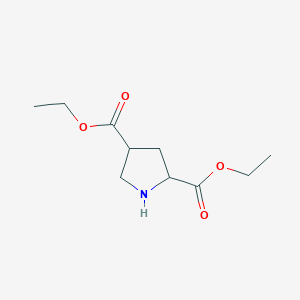
Naphthalene diisocyanate
描述
Naphthalene diisocyanate is an aromatic diisocyanate compound with the chemical formula C₁₂H₆N₂O₂. It is a white to light-yellow crystalline solid with a characteristic odor. This compound is primarily used in the production of high-performance polyurethane elastomers, which are known for their excellent mechanical properties, thermal stability, and resistance to wear and tear .
准备方法
Synthetic Routes and Reaction Conditions
Naphthalene diisocyanate can be synthesized through several methods. One common method involves the reaction of 1,5-diaminonaphthalene with phosgene (COCl₂) under controlled conditions. The reaction typically takes place in an organic solvent, such as toluene, at elevated temperatures and pressures .
Another method involves the hydrogenation of 1,5-dinitronaphthalene in the presence of a catalyst to produce 1,5-diaminonaphthalene, which is then reacted with di(trichloromethyl) carbonate to form this compound . This method is advantageous due to its high yield and relatively simple process.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and specialized equipment to handle the toxic and reactive intermediates. The process typically includes steps such as hydrogenation, phosgenation, and purification to obtain high-purity this compound .
化学反应分析
Types of Reactions
Naphthalene diisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization Reactions: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Major Products Formed
Polyurethanes: Formed through polymerization with polyols.
Urethanes: Formed through addition reactions with alcohols.
Amines and Carbon Dioxide: Formed through hydrolysis.
科学研究应用
Naphthalene diisocyanate has a wide range of applications in scientific research and industry:
Polyurethane Production: Used to produce high-performance polyurethane elastomers with excellent mechanical properties and thermal stability.
Coatings and Adhesives: Used in the formulation of durable coatings and adhesives with high resistance to wear and environmental factors.
Nanocomposites: Used in the synthesis of water-dispersible polyurethane nanocomposites with enhanced mechanical and magnetic properties.
Biomedical Applications: Investigated for potential use in drug delivery systems and biomedical devices due to its biocompatibility and mechanical strength.
作用机制
The mechanism of action of naphthalene diisocyanate primarily involves its reactivity with nucleophiles, such as alcohols and amines. The compound’s isocyanate groups (-NCO) react with hydroxyl (-OH) and amino (-NH₂) groups to form urethane and urea linkages, respectively. This reactivity is the basis for its use in the production of polyurethanes and other polymeric materials .
相似化合物的比较
Naphthalene diisocyanate is compared with other aromatic diisocyanates, such as:
Toluene Diisocyanate (TDI): Used primarily in the production of flexible foams.
Methylenediphenyl Diisocyanate (MDI): Used in the production of rigid foams and elastomers.
p-Phenylene Diisocyanate (PPDI): Less commonly used but offers similar properties to this compound in terms of rigidity and thermal stability.
Conclusion
This compound is a versatile compound with significant applications in the production of high-performance polyurethanes and other polymeric materials. Its unique chemical properties, including high thermal stability and mechanical strength, make it an essential component in various industrial and scientific applications.
属性
IUPAC Name |
1,2-diisocyanatonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-6-5-9-3-1-2-4-10(9)12(11)14-8-16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHZWRZAWJVPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948449 | |
| Record name | 1,2-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25551-28-4 | |
| Record name | Naphthalene, diisoyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025551284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1622769.png)




